An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxyazetidine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxyazetidine Hydrochloride
A Note on the Target Compound: Initial searches for "3-Methoxyazetidine-3-methanamine dihydrochloride" did not yield publicly available data. This suggests the compound may be novel, proprietary, or referred to by a non-standard name. However, significant data exists for the structurally related and commercially available compound, 3-Methoxyazetidine hydrochloride (CAS No: 148644-09-1). This guide will focus on the latter, providing a comprehensive overview of its physicochemical properties for researchers, scientists, and drug development professionals, assuming a likely interest in this core azetidine scaffold.
Introduction
Azetidines are four-membered saturated heterocyclic compounds containing a single nitrogen atom. Their strained ring structure imparts unique conformational constraints, making them valuable building blocks in medicinal chemistry. The incorporation of an azetidine scaffold can enhance metabolic stability, improve aqueous solubility, and provide novel three-dimensional vectors for exploring chemical space, thus influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2]
3-Methoxyazetidine hydrochloride is a functionalized derivative of this class.[2] The presence of a methoxy group at the 3-position and its formulation as a hydrochloride salt contribute to its distinct chemical characteristics.[1][2] As a hydrochloride salt, it typically exhibits greater stability and solubility in aqueous media compared to its free base form, which is advantageous for synthetic applications and for use as a pharmaceutical intermediate.[1] This compound serves as a versatile precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutics targeting neurological disorders and in the study of receptor interactions.[2][3]
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence everything from reaction kinetics and formulation development to absorption, distribution, metabolism, and excretion (ADME) profiles in drug discovery.
Structural and Molecular Data
A comprehensive summary of the key identifiers and structural properties for 3-Methoxyazetidine hydrochloride is presented below.
| Property | Value | Source(s) |
| Chemical Name | 3-Methoxyazetidine hydrochloride | [1][4][5][6][7][8][9] |
| Synonyms | 3-Azetidinyl methyl ether hydrochloride; 3-Methoxy-Azetidine HCl | [1][8] |
| CAS Number | 148644-09-1 | [1][5] |
| Molecular Formula | C₄H₁₀ClNO (or C₄H₉NO·HCl) | [4][5][6] |
| Molecular Weight | 123.58 g/mol | [4][6][7][9] |
| Canonical SMILES | COC1CNC1.Cl | [1][4][7] |
| InChI Key | KSXGQRBTBLQJEF-UHFFFAOYSA-N | [4][7][9][10] |
| Appearance | Solid; Pale grey to off-white hygroscopic solid | [3][4][10] |
Predicted and Experimental Physicochemical Values
The following table summarizes key physicochemical parameters. It is important to note that while some values are experimentally derived, others are computationally predicted, which is common for specialized building blocks.
| Property | Value | Details | Source(s) |
| Melting Point | 90-94°C / 143-149°C | Ranges provided by different suppliers. | [10][11] |
| Boiling Point | 146.3°C at 760 mmHg | Predicted value. | [8][10] |
| Water Solubility | Slightly soluble | As a hydrochloride salt, it is expected to be more soluble than the free base.[1] | [12] |
| LogP (n-octanol/water) | -0.81 | Predicted value; indicates hydrophilicity. Bioaccumulation is not expected. | [12] |
| Hydrogen Bond Acceptors | 2 | Computed by Cactvs. | [7] |
| Hydrogen Bond Donors | 1 | Computed by Cactvs. | [7] |
| Rotatable Bond Count | 1 | Computed by Cactvs. | [7] |
Experimental Methodologies & Rationale
The characterization of a chemical entity like 3-Methoxyazetidine hydrochloride relies on a suite of analytical techniques. The choice of methodology is dictated by the property being investigated and the need for structural confirmation, purity assessment, and stability evaluation.
Structural Elucidation and Purity Assessment
Confirming the identity and purity of the compound is the foundational step in its characterization. Spectroscopic methods are paramount for this purpose.
Workflow for Structural Verification and Purity Analysis
Caption: Workflow for the analytical characterization of 3-Methoxyazetidine hydrochloride.
Detailed Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the precise arrangement of atoms within the molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.
-
Method:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra using a high-field NMR spectrometer (e.g., 400 MHz).
-
Analyze chemical shifts, coupling constants, and integration to confirm the azetidine ring, methoxy group, and their connectivity.
-
-
Causality: The unique chemical shifts and splitting patterns are a direct consequence of the electronic environment of each nucleus, providing an unambiguous fingerprint of the molecular structure.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the sample by separating it from any impurities.
-
Method:
-
Prepare a dilute solution of the compound in the mobile phase.
-
Inject the solution into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Elute with a gradient of solvents (e.g., water and acetonitrile with 0.1% TFA).
-
Detect the compound using a UV detector.
-
Purity is calculated based on the relative area of the main peak. Purity levels are typically reported as ≥ 97%.[3]
-
-
Trustworthiness: This method is self-validating when run with appropriate standards and controls. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases, providing a reliable quantitative measure of purity.
-
Stability and Handling
Understanding the stability and reactivity of a compound is crucial for its safe storage, handling, and application in synthesis.
Storage and Stability
-
Recommended Storage: Store in a dry, sealed place, often at refrigerated temperatures (0-8°C) under an inert atmosphere.[3][5] Some suppliers also indicate storage at room temperature is acceptable.[10]
-
Stability: The compound is described as a hygroscopic solid, meaning it can absorb moisture from the air.[3] Proper storage in a desiccator or glovebox is recommended to maintain its integrity.
-
Incompatibilities: Avoid strong oxidizing agents.[12]
Safety and Hazard Profile
3-Methoxyazetidine hydrochloride is classified as a hazardous substance, and appropriate safety precautions must be taken.
Hazard Summary:
Handling Protocol:
Caption: Recommended safety workflow for handling 3-Methoxyazetidine hydrochloride.
Precautionary measures include:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (EN 166 standard), and a lab coat.[6]
-
Engineering Controls: Handle only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[13]
-
First Aid:
To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated, warranting careful handling.[12]
Applications in Research and Development
The utility of 3-Methoxyazetidine hydrochloride is primarily as a building block in organic synthesis and medicinal chemistry.[3] Its structure is leveraged to create more complex molecules with potential biological activity.
-
Pharmaceutical Intermediates: It is used in the preparation of derivatives for treating cognitive disorders, such as GABA receptor inverse agonists.[1]
-
Scaffold for Drug Discovery: The rigid azetidine ring can serve as a conformationally constrained scaffold, which can enhance binding affinity and selectivity for biological targets.[2]
-
Modulation of Physicochemical Properties: The methoxy group can modulate lipophilicity and stability, while the hydrochloride form ensures solubility, making it a versatile tool for designing molecules with optimized ADME properties.[2]
Conclusion
3-Methoxyazetidine hydrochloride is a valuable heterocyclic building block for chemical and pharmaceutical research. Its well-defined structure, characterized by a strained azetidine ring and a methoxy functional group, offers unique advantages for the synthesis of novel compounds. While its physicochemical properties are not exhaustively documented in peer-reviewed literature, data from commercial suppliers provides a solid foundation for its use. Adherence to strict safety and handling protocols is essential. The strategic use of this intermediate will continue to be relevant in the quest for new therapeutic agents and advanced materials.
References
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3-Methoxyazetidine Hydrochloride . Biostring. [Link]
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3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 . PubChem - NIH. [Link]
-
148644-09-1[3-Methoxyazetidine hydrochloride] . Acmec Biochemical. [Link]
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